molecular formula C17H25NO4S B054676 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid CAS No. 117345-97-8

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid

Cat. No.: B054676
CAS No.: 117345-97-8
M. Wt: 339.5 g/mol
InChI Key: OVCHOQCIFPQYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine is a synthetic compound with the molecular formula C17H25NO4S and a molecular weight of 339.45 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) for coupling reactions .

Industrial Production Methods

Industrial production of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Studied for its role in protein engineering and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine involves its interaction with specific molecular targets. The compound can inhibit enzymes by mimicking natural substrates, thereby blocking the active site. It can also interact with cellular pathways involved in protein synthesis and degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butoxycarbonylalanyl-psi-thiomethylene-phenylalanine is unique due to its thiomethylene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable tool in peptide synthesis and enzyme inhibition studies .

Properties

CAS No.

117345-97-8

Molecular Formula

C17H25NO4S

Molecular Weight

339.5 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid

InChI

InChI=1S/C17H25NO4S/c1-12(18-16(21)22-17(2,3)4)11-23-14(15(19)20)10-13-8-6-5-7-9-13/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)

InChI Key

OVCHOQCIFPQYAN-UHFFFAOYSA-N

SMILES

CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CSC(CC1=CC=CC=C1)C(=O)O)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-psi(CH2S)-Phe-OH
Boc-Ala-thiomethylene-Phe-OH
tert-butoxycarbonylalanyl-psi-thiomethylene-phenylalanine

Origin of Product

United States

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